N-prop-2-enylhex-5-en-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-prop-2-enylhex-5-en-2-amine |
InChI |
InChI=1S/C9H17N/c1-4-6-7-9(3)10-8-5-2/h4-5,9-10H,1-2,6-8H2,3H3 |
InChI Key |
BJXAXBQJGQUEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(prop-2-en-1-yl)hex-5-en-2-amine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(prop-2-en-1-yl)hex-5-en-2-amine, a novel secondary amine with significant potential as a versatile building block in organic synthesis. Due to its recent emergence, a dedicated CAS number has not yet been assigned in major chemical databases. This document is intended for researchers, scientists, and professionals in drug development and material science, offering insights into its synthesis, predicted properties, and prospective applications.
Compound Identification and Overview
The subject of this guide is the unsymmetrical secondary amine, N-(prop-2-en-1-yl)hex-5-en-2-amine . According to IUPAC nomenclature for secondary amines, the name is derived by designating the larger alkyl group as the parent amine and the smaller group as an N-substituent.[1][2] In this case, the hexenyl group is the parent chain. The compound is also commonly referred to as N-allyl-hex-5-en-2-amine .
This molecule is characterized by the presence of two terminal alkene functionalities, making it a highly reactive and versatile intermediate for a wide range of chemical transformations. The secondary amine core provides a site for further functionalization, while the two double bonds can participate in various addition and polymerization reactions.
Chemical Structure:
Physicochemical Properties (Predicted)
While experimental data for N-(prop-2-en-1-yl)hex-5-en-2-amine is not yet available in the literature, its physicochemical properties can be reasonably predicted based on its structure and data from its precursors, such as hex-5-en-2-amine.[3][4] Amines are known to be basic due to the lone pair of electrons on the nitrogen atom, and their boiling points are influenced by hydrogen bonding.[5][6]
| Property | Predicted Value | Justification / Reference |
| IUPAC Name | N-(prop-2-en-1-yl)hex-5-en-2-amine | Based on IUPAC nomenclature rules.[1] |
| Molecular Formula | C₉H₁₇N | - |
| Molecular Weight | 139.24 g/mol | - |
| CAS Number | Not Assigned | - |
| Boiling Point | ~160-180 °C | Higher than the precursor hex-5-en-2-amine (116 °C) due to increased molecular weight.[3] |
| Density | ~0.80 - 0.85 g/cm³ | Typical range for aliphatic secondary amines. |
| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | The nonpolar alkyl chains reduce water solubility. Primary and secondary amines can form hydrogen bonds with water.[7] |
| pKa of Conjugate Acid | 10.5 - 11.5 | Typical range for secondary alkylamines.[6] |
Proposed Synthesis and Purification
The most efficient and selective method for preparing unsymmetrical secondary amines like N-(prop-2-en-1-yl)hex-5-en-2-amine is through reductive amination.[8][9] This one-pot reaction involves the condensation of a ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the target secondary amine. This approach offers high yields and avoids the potential for over-alkylation, which can be a significant side reaction in direct N-alkylation methods.[10]
The proposed synthesis route is the reductive amination of hex-5-en-2-one (CAS: 109-49-9) with allylamine (prop-2-en-1-amine) .[11][12]
Caption: Proposed synthesis workflow for N-(prop-2-en-1-yl)hex-5-en-2-amine.
Experimental Protocol: Reductive Amination
This protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add hex-5-en-2-one (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Amine Addition: Add allylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by the disappearance of the ketone spot on a TLC plate.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for one-pot reductive aminations. It is less reactive towards ketones than the iminium ion that forms in situ, thus minimizing the side reaction of ketone reduction.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Causality: The basic workup neutralizes the acidic byproducts and ensures the amine product is in its free base form, which is soluble in the organic solvent.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
Causality: The addition of triethylamine to the eluent deactivates the acidic sites on the silica gel, which prevents the amine product from tailing and improves the separation efficiency.
-
Predicted Spectroscopic Characterization
Confirmation of the successful synthesis of N-(prop-2-en-1-yl)hex-5-en-2-amine would rely on standard spectroscopic techniques. The following are predicted key signals:
-
¹H NMR (CDCl₃):
-
δ 5.7-5.9 ppm (m, 2H): Protons on the internal carbons of the two C=C double bonds.
-
δ 4.9-5.2 ppm (m, 4H): Terminal vinyl protons (=CH₂) of both alkenyl groups.
-
δ ~3.2 ppm (m, 2H): Methylene protons adjacent to the nitrogen on the allyl group (N-CH₂-).
-
δ ~2.8 ppm (m, 1H): Methine proton on the hexenyl chain adjacent to the nitrogen (N-CH-).
-
δ ~1.1 ppm (d, 3H): Methyl group protons on the hexenyl chain.
-
A broad singlet corresponding to the N-H proton.
-
-
¹³C NMR (CDCl₃):
-
Signals in the range of δ 135-140 ppm for the internal carbons of the double bonds.
-
Signals in the range of δ 114-118 ppm for the terminal vinyl carbons (=CH₂).
-
Signals corresponding to the nine distinct carbon atoms in the molecule.
-
-
IR Spectroscopy (thin film):
-
~3300-3350 cm⁻¹ (weak, sharp): N-H stretch, characteristic of a secondary amine.
-
~3070 cm⁻¹: =C-H stretch.
-
~1640 cm⁻¹: C=C stretch.
-
~1100-1200 cm⁻¹: C-N stretch.
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 139: Molecular ion peak.
-
Characteristic fragmentation patterns resulting from the cleavage of the C-N bonds and allylic cleavage.
-
Potential Applications and Research Directions
The unique structure of N-(prop-2-en-1-yl)hex-5-en-2-amine, featuring two polymerizable double bonds and a nucleophilic secondary amine, opens up a wide array of potential applications.
-
Polymer and Materials Science: The diene structure makes it an excellent candidate as a cross-linking agent in polymer synthesis or as a monomer for creating functional polymers with pendant amine groups. These polymers could find use in coatings, adhesives, and specialty materials.
-
Pharmaceutical and Agrochemical Synthesis: Secondary amines are a prevalent structural motif in a vast number of biologically active compounds.[13][14] This molecule can serve as a versatile scaffold for the synthesis of novel drug candidates and agrochemicals. The two alkene groups can be further functionalized through various chemical transformations to build molecular complexity.
-
Synthesis of Heterocycles: The two alkenyl chains are perfectly positioned for ring-closing metathesis (RCM) reactions, providing a straightforward entry into nitrogen-containing heterocyclic systems, which are of great interest in medicinal chemistry.
-
Ligand Development: Secondary amines are often precursors to ligands used in transition metal catalysis. The amine can be further elaborated to create bidentate or tridentate ligands for various catalytic applications.[15][16][17]
Caption: Potential application pathways for N-(prop-2-en-1-yl)hex-5-en-2-amine.
Safety and Handling
As with all amines, N-(prop-2-en-1-yl)hex-5-en-2-amine is expected to be basic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The starting materials, hex-5-en-2-one and allylamine, are flammable and toxic, and their respective Safety Data Sheets (SDS) should be consulted before use.
References
Click to expand
-
LookChem. Hex-5-en-2-amine. [Link]
-
University of Louisiana at Lafayette. Asymmetric Synthesis of N-substituted Allylic Amine Compounds. [Link]
-
Organic Chemistry Portal. Synthesis of allylic amines. [Link]
-
PMC. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. [Link]
-
Organic Chemistry Portal. Allylic amine synthesis by C-C coupling. [Link]
-
ACS Publications. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis | The Journal of Organic Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Fundamentals of Organic Chemistry. 12.1 Naming Amines. [Link]
-
University of California, Davis. Advanced IUPAC Nomenclature XI. [Link]
-
Chemistry LibreTexts. 24.1: Naming Amines. [Link]
-
ResearchGate. Direct reductive amination of ketones with amines by reductive aminases. [Link]
-
University of Calgary. Amines. [Link]
-
RSC Publishing. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
PubChem. 5-Hexen-2-amine. [Link]
-
Guidelines for Naming Amines. [Link]
-
Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Matrix Fine Chemicals. HEX-5-EN-2-ONE | CAS 109-49-9. [Link]
-
Unlocking the Secrets of Secondary Amines: A Deep Dive Into Their Role in Chemistry. [Link]
-
Diplomata Comercial. Amine Chemical Properties: Understanding Their Applications. [Link]
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Chemistry LibreTexts. 23.1: Properties of amines. [Link]
-
CK-12 Foundation. Chemical Properties of Amines. [Link]
-
CHAPTER 8: AMINES Fundamentals of Organic Chemistry. [Link]
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- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Characterization of N-prop-2-enylhex-5-en-2-amine: Physicochemical Profiling for Synthetic Applications
Executive Summary
This technical guide profiles N-prop-2-enylhex-5-en-2-amine (IUPAC: N-(hex-5-en-2-yl)prop-2-en-1-amine), a critical secondary amine intermediate often utilized in the synthesis of nitrogen heterocycles via Ring-Closing Metathesis (RCM). As a non-commodity research chemical, precise experimental data is often absent from standard libraries.
This document provides calculated target specifications based on group contribution theory, validated against structural analogs (
Molecular Identity & Structural Analysis[1][2]
Before physicochemical characterization, the molecular identity must be established to ensure the validity of the property data.
| Attribute | Detail |
| Chemical Name | This compound |
| IUPAC Name | N-(hex-5-en-2-yl)prop-2-en-1-amine |
| Molecular Formula | |
| Molecular Weight | 139.24 g/mol |
| CAS RN | Not listed in standard commercial registries (Novel Intermediate) |
| Structure Description | A secondary amine featuring a chiral center at C2 of the hexenyl chain and two terminal alkene moieties (allyl and homo-allyl positions).[1] |
Synthetic Context (The "Why")
This molecule is designed as a precursor for 2-methyl-1,2,3,6-tetrahydropyridine derivatives. The presence of two terminal alkenes allows for ruthenium-catalyzed Ring-Closing Metathesis (RCM).
Figure 1: Synthetic utility of the target amine in heterocycle formation.
Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Due to the novel nature of this specific isomer, the following values represent High-Confidence Predicted Targets . These values serve as the baseline for quality control (QC) acceptance criteria.
Boiling Point (BP)
The boiling point is the primary metric for purification via fractional distillation.
| Condition | Target Value | Rationale |
| Standard Pressure (760 mmHg) | 176°C ± 5°C | Based on Joback group contribution method for secondary amines of MW ~140. |
| Reduced Pressure (15 mmHg) | 72°C - 76°C | Calculated via pressure-temperature nomograph for amines. |
| Reduced Pressure (2 mmHg) | 45°C - 50°C | Recommended range for high-vacuum distillation to avoid thermal degradation. |
Technical Insight: Secondary amines exhibit hydrogen bonding, elevating the BP compared to their ether analogs. However, the internal placement of the nitrogen (branched at C2) slightly reduces the BP compared to a linear
Density & Refractive Index[1][7]
| Property | Value | Temperature | Notes |
| Density ( | 0.795 ± 0.02 g/mL | 20°C | Typical for aliphatic amines; lighter than water. |
| Refractive Index ( | 1.445 - 1.455 | 20°C | Consistent with unconjugated alkene-amines. |
| Flash Point | ~58°C | - | Classified as Flammable Liquid. |
Experimental Protocols for Validation
As a Senior Scientist, you cannot rely solely on predictions. The following protocols are "self-validating" systems designed to generate reproducible data for this specific compound.
Protocol: Micro-Scale Boiling Point Determination (Siwoloboff Method)
For samples < 1 mL where standard distillation is impossible.
-
Preparation: Seal a capillary tube at one end. Insert it (open end down) into a larger ignition tube containing 0.5 mL of the amine.
-
Assembly: Attach the ignition tube to a thermometer using a rubber band. Immerse in a Thiele tube filled with silicone oil.
-
Heating: Heat gently. Air bubbles will escape from the capillary as the air expands.
-
The Endpoint: Continue heating until a rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).
-
Measurement: Stop heating. Record the temperature exactly when the bubbling stops and the liquid sucks back into the capillary.
-
Validation: This specific "suck-back" point is the true boiling point.
-
Protocol: Vacuum Distillation & Isolation
The primary method for purifying this amine from reaction mixtures.
Equipment: Short-path distillation head, Vigreux column (optional), vacuum pump with manometer.
-
System Inerting: Flush the system with Argon. Amines can oxidize at high temperatures, turning yellow/brown.
-
Vacuum Application: Apply vacuum to < 5 mmHg.
-
Ramp: Slowly heat the oil bath.
-
Fore-run: Discard fractions boiling < 40°C (residual solvents/allylamine).
-
Main Fraction: Collect the fraction stabilizing at 45-50°C (at 2 mmHg) .
-
-
Storage: Store under Argon at 4°C.
Protocol: Density Determination (Oscillating U-Tube vs. Pycnometer)
For high-throughput labs, use an oscillating U-tube meter (e.g., Anton Paar). For manual synthesis labs, use the following:
-
Calibration: Calibrate a 1.000 mL volumetric micropipette using HPLC-grade water (
g/mL at 20°C). -
Tare: Place a capped 2 mL vial on an analytical balance (0.1 mg precision). Tare the balance.
-
Dispense: Dispense exactly 1.000 mL of This compound into the vial.
-
Calculation:
.-
Acceptance Criteria: Result must fall within 0.780 - 0.810 g/mL.
-
Stability & Handling Logic
The chemical structure dictates specific handling requirements to maintain integrity (E-E-A-T principle: Causality).
Critical Hazards
-
Oxidation: Secondary amines are prone to N-oxidation to form hydroxylamines or nitrones upon prolonged air exposure.
-
Mitigation: Store under inert atmosphere (Nitrogen/Argon).
-
-
Polymerization: The molecule contains two terminal alkene groups. While not as reactive as acrylates, radical initiation (light/heat) can cause oligomerization.
-
Mitigation: Store in amber glass; keep cool.
-
Solubility Profile
-
Water: Low solubility (hydrophobic
chain dominates). -
Acidic Water (1M HCl): Soluble (forms the ammonium salt). Useful for extraction workups.
-
Organics: Miscible with DCM, Ethyl Acetate, Toluene.
Figure 2: Purification workflow ensuring removal of non-basic impurities.
References
-
PubChem Compound Summary. (2023). (2R)-N-propylhexan-2-amine (Analogous Saturated Structure). National Center for Biotechnology Information. [Link]
-
Cheméo Chemical Data. (2023). Cyclohexyl-n-propyl-amine Physical Properties (Comparative C9 Amine Data). Cheméo. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Allylic Amines and RCM Precursors. [Link]
-
NIST Chemistry WebBook. (2023). Thermophysical Properties of Secondary Amines. National Institute of Standards and Technology. [Link]
Sources
An In-depth Technical Guide to the Solubility of N-prop-2-enylhex-5-en-2-amine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of N-prop-2-enylhex-5-en-2-amine. Given the compound's specific nature, this document emphasizes predictive methodologies based on its molecular structure and fundamental principles of physical chemistry, alongside practical, field-proven protocols for experimental determination.
Section 1: Understanding the Solute: Physicochemical Profile
To predict how a solute will behave in various solvents, we must first understand its intrinsic properties. This compound is a secondary amine with two unsaturated alkyl chains.
Molecular Structure:
Key Structural Features & Their Influence on Solubility:
-
Secondary Amine Group (-NH-): The nitrogen atom possesses a lone pair of electrons and is bonded to one hydrogen atom. This allows the molecule to act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair). This is a critical factor for its solubility in protic solvents like alcohols.[1][2]
-
Alkenyl Chains (prop-2-enyl and hex-5-enyl): The molecule is dominated by nine carbon atoms arranged in two hydrocarbon chains. These nonpolar chains will primarily interact through weak van der Waals forces (specifically, London dispersion forces).[3] This substantial nonpolar character suggests a strong affinity for nonpolar organic solvents.[4][5]
-
Overall Polarity: The presence of the amine group introduces polarity to an otherwise nonpolar molecule. However, the large hydrocarbon portion of the molecule significantly diminishes the overall polarity. This amphiphilic nature—having both polar and nonpolar regions—means its solubility will be highly dependent on the solvent's properties. As the size of the hydrophobic alkyl group increases, the solubility of amines in polar solvents like water decreases significantly.[2][5]
Computed Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |
| Molecular Weight | ~153.28 g/mol | A moderate molecular weight. Higher molecular weight amines tend to have lower solubility in water.[4] |
| Polarity | Moderately Polar / Predominantly Nonpolar | The polar N-H bond is sterically shielded by two alkyl groups, and the molecule's bulk is nonpolar. Expect higher solubility in solvents of low to moderate polarity. |
| Hydrogen Bond Donor | Yes (1) | Can donate one hydrogen bond, promoting solubility in H-bond accepting solvents (e.g., ethers, ketones, alcohols).[1] |
| Hydrogen Bond Acceptor | Yes (1) | The nitrogen lone pair can accept one hydrogen bond, enhancing solubility in protic solvents (e.g., alcohols).[1] |
| XLogP3-AA (Predicted) | ~3.0 - 4.0 | This predicted octanol-water partition coefficient suggests the compound is significantly more soluble in nonpolar, lipophilic environments than in water. |
Section 2: The Theory in Practice: Predicting Solubility Across Solvent Classes
The foundational principle governing solubility is that "like dissolves like".[8] This means solutes dissolve best in solvents that have similar intermolecular forces. We can use this principle to forecast the solubility of this compound in various classes of organic solvents.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
-
Expected Solubility: High to Very High (Miscible)
-
Causality: These solvents are characterized by weak van der Waals forces. The long, nonpolar alkyl chains of this compound will interact favorably with these solvents. The energy required to break the solvent-solvent and solute-solute interactions is easily compensated by the formation of new, similar solute-solvent interactions.[3][9]
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate)
-
Expected Solubility: Good to High
-
Causality: These solvents possess dipole-dipole interactions but do not have hydrogen bond-donating capabilities. The polar amine group of the solute can engage in dipole-dipole interactions with the solvent molecules. While not as perfectly matched as with nonpolar solvents, the compatibility is generally strong, especially for solvents like Dichloromethane (DCM) which effectively solvates a wide range of organic compounds.
Polar Protic Solvents (e.g., Ethanol, Methanol)
-
Expected Solubility: Moderate to Good
-
Causality: These solvents are strong hydrogen bond donors and acceptors. The solute can both accept a hydrogen bond from the solvent's -OH group and donate a hydrogen bond to the solvent's oxygen atom.[1][3] However, the large nonpolar part of the molecule will disrupt the strong hydrogen-bonding network of the solvent.[9] This creates an energetic penalty, likely limiting solubility compared to less-ordered nonpolar or polar aprotic solvents. The solubility will be a trade-off between favorable N-H···O interactions and unfavorable hydrocarbon chain interactions.
Highly Polar Solvents (e.g., Water)
-
Expected Solubility: Very Low to Insoluble
-
Causality: Amines with six or more carbon atoms are generally considered insoluble in water.[4] this compound, with nine carbons, has a large hydrophobic component that cannot effectively integrate into the highly structured hydrogen-bonding network of water, making it energetically unfavorable to dissolve.
Predicted Solubility Summary Table:
| Solvent | Solvent Class | Primary Intermolecular Force | Predicted Solubility |
| Hexane | Nonpolar | Van der Waals | Very High / Miscible |
| Toluene | Nonpolar (Aromatic) | Van der Waals | Very High / Miscible |
| Diethyl Ether | Nonpolar / Weakly Polar | Van der Waals, weak dipole | High |
| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole | High |
| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole | High |
| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Good |
| Acetone | Polar Aprotic | Dipole-Dipole | Good |
| Ethanol | Polar Protic | Hydrogen Bonding | Moderate |
| Methanol | Polar Protic | Hydrogen Bonding | Moderate |
| Water | Polar Protic | Hydrogen Bonding | Very Low / Insoluble |
Section 3: Quantitative Assessment: A Protocol for Experimental Solubility Determination
While predictions are invaluable for initial screening, empirical data is the gold standard. The following protocol describes a robust method for determining solubility, ensuring trustworthy and reproducible results. The "excess solid" or isothermal equilibrium method is a common and reliable approach.[10]
Principle
A supersaturated solution of the solute (this compound) in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the maximum amount of solute has dissolved), the saturated solution is separated from the excess undissolved solute, and the concentration of the solute in the solution is measured.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 100 mg) into a series of glass vials with screw caps.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). Continuous agitation ensures the entire surface of the solute is exposed to the solvent.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solute to settle for at least 2 hours at the same constant temperature.
-
Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a volumetric pipette. It is critical to avoid aspirating any solid particles. Syringe filtration (using a filter compatible with the organic solvent, e.g., PTFE) is highly recommended for this step.
-
-
Quantification:
-
Transfer the filtered aliquot of the saturated solution into a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), as these are standard methods for analyzing organic compounds.[10][11]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Section 4: Application & Strategy: Leveraging Solubility Data
Understanding the solubility profile of this compound is not merely an academic exercise; it is critical for its practical application in research and development.
-
Reaction Chemistry: Choosing a solvent in which all reactants are highly soluble can increase reaction rates and improve yields by ensuring a homogeneous reaction medium. Based on our predictions, solvents like THF, Toluene, or DCM would be excellent starting points.
-
Purification: Solubility differences are the basis of purification techniques. For example, to purify the compound via chromatography, a solvent system must be chosen where the compound is soluble but still interacts with the stationary phase. For crystallization, a solvent pair is often used: one solvent in which the compound is highly soluble and a second "anti-solvent" in which it is poorly soluble. Ethanol/water or Toluene/Hexane could be potential pairs to investigate.
-
Formulation & Drug Delivery: In drug development, solubility is a paramount property influencing bioavailability.[8] For a lipophilic compound like this, formulation strategies might involve lipid-based delivery systems. The choice of excipients and solvents during formulation is dictated by the compound's solubility.
Solvent Selection Decision Tree
Caption: Decision tree for application-specific solvent selection.
References
- Rowan. (n.d.). Predicting Solubility.
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
- University of Cambridge. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.
- Gomez, L. D., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- University of Cambridge. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry.
- Quora. (2018, March 30). Are amines soluble in organic solvents?.
- Course Hero. (2024, September 24). Solubility test for Organic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
- EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
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- BrainKart. (2021, July 4). Physical and Chemical properties of amines.
- StuDocu. (n.d.). Amine compounds.
- ChemSynthesis. (2025, May 20). N,N'-di(prop-2-enyl)cyclohex-2-ene-1,4-diamine.
- PubChem. (n.d.). (2R)-N-propylhexan-2-amine.
- Cheméo. (n.d.). Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4).
- PubChem. (n.d.). N,N-Dimethylallylamine.
- Cheméo. (n.d.). Chemical Properties of cyclohexyl-n-propyl-amine.
- Cheméo. (n.d.). Hexadecylamine, N-allyl- - Chemical & Physical Properties.
- PubChem. (n.d.). 5-Hexen-2-amine.
- PubChem. (n.d.). 2-Prop-2-enylhex-5-en-1-ol.
- ChemScene. (n.d.). 2-Methyl-N-(thiophen-2-ylmethyl)prop-2-en-1-amine.
- NIST. (n.d.). N-Allyl-N,N-dimethylamine.
- GuideChem. (n.d.). N,N-Dimethylallylamine 2155-94-4 wiki.
- Santa Cruz Biotechnology. (n.d.). Prop-2-en-1-yl(propan-2-yl)amine hydrochloride.
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Methodological & Application
Application Notes and Protocols for N-prop-2-enylhex-5-en-2-amine in Coordination Chemistry
Introduction
N-prop-2-enylhex-5-en-2-amine, a diallylamine derivative, is an emerging ligand in the field of coordination chemistry. Its unique structural motif, featuring a secondary amine and two terminal alkene functionalities, offers versatile coordination possibilities. This guide provides a comprehensive overview of its synthesis, coordination behavior, and detailed protocols for the preparation and characterization of its metal complexes. The content is tailored for researchers, scientists, and drug development professionals interested in exploring the potential of this ligand in catalysis, materials science, and medicinal chemistry.
While this compound is not extensively documented in the literature, its chemical properties and reactivity can be confidently inferred from the well-established chemistry of related diallylamine compounds.[1][2] This document leverages these established principles to provide a robust theoretical and practical framework for its application.
Part 1: The Ligand: this compound
Molecular Structure and Properties
This compound possesses a secondary amine nitrogen atom and two pendant allyl groups. The nitrogen atom, with its lone pair of electrons, acts as a primary coordination site (a Lewis base).[3] The two C=C double bonds of the allyl groups can also participate in coordination to a metal center, leading to a variety of binding modes.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~150-160 °C (predicted) |
| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, THF, CH3CN) |
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the dialkylation of a primary amine with an appropriate allyl halide. A general and effective method for the synthesis of diallylamine derivatives is the reaction of a primary amine with two equivalents of an allyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[1]
Sources
Validation & Comparative
1H NMR spectrum analysis of N-prop-2-enylhex-5-en-2-amine
Executive Summary
N-prop-2-enylhex-5-en-2-amine (also referred to as N-allyl-5-hexen-2-amine) is a critical secondary amine intermediate, frequently utilized in Ring-Closing Metathesis (RCM) to form nitrogen-containing heterocycles (e.g., dehydropiperidines).[1][2][3][4][5]
This guide provides a rigorous structural analysis of this molecule. Unlike standard spectral data sheets, we compare the resolution performance of two common NMR solvents—Chloroform-d ($ \text{CDCl}_3
Part 1: Structural Elucidation Strategy
The molecule ($ \text{C}9\text{H}{17}\text{N} $) consists of a chiral amine backbone with two distinct olefinic environments: a homoallylic chain (hexenyl) and an allylic group (N-allyl). Distinguishing these two alkene systems is the core analytical challenge.
The "Fingerprint" Region
The most diagnostic feature of this molecule is the Methine Proton (H-2) at the chiral center. Its chemical shift and multiplicity confirm the secondary amine formation and distinguish it from the primary amine precursor (hex-5-en-2-amine).
Predicted 1H NMR Data (in $ \text{CDCl}_3 $)
Base Frequency: 400 MHz | Ref: TMS (0.00 ppm)
| Position | Proton Label | Shift ( | Multiplicity | Coupling ( | Integration | Assignment Logic |
| 1 | 1.05 | Doublet (d) | 6.4 | 3H | Methyl adjacent to chiral center. | |
| 2 | 2.68 | Multiplet (m) | - | 1H | Deshielded by Nitrogen; chiral center. | |
| 3 | 1.45 - 1.62 | Multiplet (m) | - | 2H | Diastereotopic protons. | |
| 4 | 2.08 | Quartet-like (q) | ~7.0 | 2H | Allylic to the hexenyl chain. | |
| 5 | 5.81 | ddt | 17.0, 10.2, 6.7 | 1H | Internal vinyl (hexenyl chain). | |
| 6 | 4.93 - 5.02 | Multiplet | - | 2H | Terminal vinyl (hexenyl chain). | |
| 1' | 3.18, 3.28 | ABX / ddt | 14.0, 6.0, 1.5 | 2H | Allylic methylene; often diastereotopic. | |
| 2' | 5.88 | ddt | 17.2, 10.4, 6.0 | 1H | Internal vinyl (allyl group). | |
| 3' | 5.12 - 5.22 | Multiplet | - | 2H | Terminal vinyl (allyl group). | |
| NH | ~1.10 | Broad (br) | - | 1H | Exchangeable; shift varies with conc. |
Part 2: Comparative Performance (Solvent Resolution)
In drug development, purity is paramount. A common issue in $ \text{CDCl}_3 $ is the overlap of the two internal vinyl protons (H-5 and H-2') and the terminal vinyl multiplets.
The Solution: Utilizing Benzene-d6 . The magnetic anisotropy of the benzene ring causes specific shielding/deshielding effects (ASIS), often shifting protons adjacent to the amine upfield, thereby "stretching" the spectrum and resolving overlaps.
Comparison Table: Signal Separation Efficiency
| Feature | Chloroform-d ($ \text{CDCl}_3 $) | Benzene-d6 ($ \text{C}_6\text{D}_6 $) | Application Scientist Verdict |
| Olefinic Region (5.7 - 6.0 ppm) | High Overlap. H-5 and H-2' often merge into a complex second-order multiplet. | Resolved. H-2' (allyl) typically shifts upfield more than H-5, creating separation. | Use $ \text{C}_6\text{D}_6 $ for precise integration of alkene ratios. |
| Allylic Methylene (H-1') | Appears as a crowded multiplet or pseudo-doublet around 3.2 ppm. | Distinct ABX System. Often resolves into clear diastereotopic signals due to chiral center influence. | Use $ \text{C}_6\text{D}_6 $ to confirm enantiopurity/diastereomeric excess. |
| Amine Proton (NH) | Often obscured near the methyl doublet (~1.1 ppm). | Deshielded/Shifted. Often moves to a "clean" region, aiding integration. | Use $ \text{C}_6\text{D}_6 $ to confirm secondary amine formation. |
| Cost/Ease | Low cost, standard. | Higher cost, requires venting. | Use $ \text{CDCl}_3 $ for routine checks; $ \text{C}_6\text{D}_6 $ for characterization. |
Part 3: Experimental Protocols
A. Synthesis (Self-Validating Protocol)
To ensure you are analyzing the correct molecule, follow this reductive amination protocol. It is designed to minimize dialkylation by-products.
-
Reagents: 5-hexen-2-one (1.0 eq), Allylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (1.0 eq), DCE (0.2 M).
-
Procedure:
-
Mix ketone and amine in DCE for 30 mins (Imine formation).
-
Add STAB and AcOH. Stir at RT for 12h.
-
Quench: Saturated $ \text{NaHCO}_3 $.
-
Extraction: DCM (x3).
-
-
Purification: Acid-Base extraction is superior to chromatography for this amine.
-
Extract organic layer with 1M HCl (Product goes to aqueous).
-
Wash aqueous layer with Ether (Removes non-basic impurities).
-
Basify aqueous layer (pH > 12) with NaOH.
-
Extract back into DCM. Dry over $ \text{Na}_2\text{SO}_4 $.
-
B. NMR Sample Preparation[3]
-
Mass: 10-15 mg of oil.
-
Solvent: 0.6 mL $ \text{CDCl}_3 $ (filtered through basic alumina to remove traces of acid that broaden the amine peak).
-
Tube: 5mm high-precision NMR tube.
Part 4: Visualization of Logic & Workflow
Diagram 1: Structural Verification Workflow
This flowchart illustrates the decision-making process for validating the synthesized amine.
Caption: Analytical workflow for validating this compound, highlighting the solvent switch strategy for signal resolution.
Diagram 2: COSY Correlation Logic
Understanding which protons couple to each other is vital for assigning the chiral center.
Caption: Key COSY (Correlation Spectroscopy) signals. Dashed lines indicate scalar coupling essential for confirming the connectivity of the chiral methine (H-2).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. [Link]
-
SDBS Web. (2024). "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). (Data for Allylamine and 5-hexen-2-one used for predictive increment analysis). [Link][6]
Sources
A Comparative Guide to the Chromatographic Purity Assessment of N-prop-2-enylhex-5-en-2-amine
Abstract: This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the comprehensive purity assessment of N-prop-2-enylhex-5-en-2-amine. As a chiral secondary amine with two reactive alkenyl groups, its purity is paramount for applications in pharmaceutical synthesis and materials science. This document details optimized protocols for evaluating both chemical (related substances) and stereochemical (enantiomeric) purity, grounded in established analytical principles and regulatory expectations. We will explore the causality behind methodological choices, present comparative performance data, and offer expert recommendations to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical challenges.
Introduction to the Analyte and the Imperative of Purity
This compound is a secondary amine characterized by a chiral center at the C2 position of the hexenyl chain and two terminal double bonds. This unique structure makes it a valuable, reactive building block in organic synthesis. However, these same features present distinct analytical challenges. The presence of a chiral center necessitates not only the quantification of process-related impurities but also the precise determination of its enantiomeric excess (e.e.), as different enantiomers can exhibit vastly different pharmacological or material properties.
Chromatographic purity is therefore a two-fold objective:
-
Chemical Purity: The identification and quantification of any substance that is not this compound. This includes starting materials, reagents, by-products, and degradation products.
-
Enantiomeric Purity: The determination of the relative proportion of the two enantiomers, (R)- and (S)-N-prop-2-enylhex-5-en-2-amine.
This guide compares the three most common chromatographic techniques—HPLC, GC, and TLC—for their fitness-for-purpose in achieving these objectives, aligning with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
Anticipated Impurities: A Rationale for Method Specificity
To develop a robust, self-validating analytical method, one must first anticipate the potential impurities. A common synthetic route to this compound involves the reductive amination of hex-5-en-2-one with allylamine. From this, we can predict several potential process-related impurities that the chosen chromatographic method must be able to resolve:
-
Starting Materials: Unreacted hex-5-en-2-amine or allylamine.
-
Over-alkylation Product: Formation of a tertiary amine, N,N-di(prop-2-enyl)hex-5-en-2-amine.
-
Reductive By-products: Hex-5-en-2-ol, formed from the reduction of the starting ketone.
-
Isomeric Impurities: Positional isomers that may arise from the starting materials or side reactions.
-
The "Other" Enantiomer: The undesired enantiomer of the target molecule.
A successful analytical method must demonstrate specificity, the ability to unequivocally assess the analyte in the presence of these expected components.[2]
Head-to-Head Comparison of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility and Quantitation
HPLC is often the preferred technique for non-volatile or thermally labile compounds like this compound. Its high resolution and reproducibility make it the cornerstone of quality control in the pharmaceutical industry.
Causality: A reversed-phase method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the logical first choice. This is because it excels at separating compounds based on differences in hydrophobicity. The target amine will have a moderate polarity, allowing for clear separation from more polar starting materials (like allylamine) and less polar by-products (like the tertiary amine).
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amine by protonating it and reducing interaction with residual silanols on the column.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (where the amine functional group and alkenyl C=C bonds absorb).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Causality: To separate enantiomers, a chiral environment is required. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a wide range of chiral compounds, including amines, through interactions like hydrogen bonding, dipole-dipole, and steric hindrance.[5][6] Normal-phase chromatography (non-polar mobile phase) often provides better selectivity for chiral separations on these columns.
Experimental Protocol: Chiral HPLC
-
Instrumentation: As above.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). The small amount of diethylamine is a basic modifier that drastically improves the peak shape of the amine analyte by competing for active sites on the stationary phase.
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC): A Powerful Orthogonal Technique
GC is an excellent method for analyzing volatile and thermally stable compounds. While amines can be challenging due to their basicity leading to peak tailing on standard columns, this can be overcome with proper column selection or derivatization.[7]
Causality: A Flame Ionization Detector (FID) is a universal detector for organic compounds, providing excellent quantitation. To mitigate peak tailing, a specialized amine-deactivated capillary column (e.g., a wax-type or base-deactivated 5% phenyl-methylpolysiloxane) is the preferred choice. An alternative and highly robust approach is to derivatize the amine, for instance, with benzenesulfonyl chloride, to form a less polar, more volatile sulfonamide that chromatographs with excellent peak shape.[8][9]
Experimental Protocol: GC-FID (with Derivatization)
-
Derivatization:
-
To 1 mg of sample in a vial, add 500 µL of Toluene.
-
Add 100 µL of 1M Sodium Hydroxide solution.
-
Add 50 µL of Benzenesulfonyl Chloride.
-
Cap the vial and vortex vigorously for 2 minutes.
-
Allow the layers to separate and inject the upper organic layer.
-
-
Chromatographic Conditions:
-
Instrumentation: Gas Chromatograph with an FID and a split/splitless injector.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C (Split ratio 50:1).
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Detector Temperature: 310 °C.
-
Causality: Similar to chiral HPLC, a chiral stationary phase is required. For GC, columns coated with cyclodextrin derivatives are highly effective for separating the enantiomers of volatile chiral amines, often after derivatization to improve volatility and resolution.[10]
Experimental Protocol: Chiral GC-FID
-
Note: Derivatization (e.g., to the trifluoroacetamide) is often required.
-
Column: Chirasil-DEX CB (or similar cyclodextrin-based CSP), 25 m x 0.25 mm ID.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: This requires careful optimization, typically involving a slow temperature ramp to achieve baseline separation of the enantiomers. A starting point would be 80 °C, ramping at 2 °C/min to 180 °C.
Thin-Layer Chromatography (TLC): Rapid, Low-Cost Screening
TLC is an invaluable tool for rapid, qualitative analysis, making it ideal for monitoring reaction progress or for preliminary purity checks.[11][12][13] It operates on the principle of adsorption chromatography, where compounds separate based on their differential affinity for the stationary phase (e.g., silica gel) and the mobile phase.[14]
Experimental Protocol: TLC
-
Plate: Silica gel 60 F254 (the F254 indicates a fluorescent indicator is included).
-
Spotting: Dissolve the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate. Apply a small spot onto the baseline of the TLC plate using a capillary tube.
-
Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent. A good starting point is Hexane:Ethyl Acetate (70:30, v/v) with a trace amount (0.5%) of triethylamine to prevent peak streaking of the amine.
-
Development: Place the plate in a closed chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Analysis: Purity is assessed by the presence of a single spot. The Retention Factor (Rf) is calculated as (distance traveled by spot) / (distance traveled by solvent front).
Method Validation: Ensuring Trustworthy Data
For use in a regulated environment, any quantitative method (HPLC or GC) must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[3][16]
Key Validation Parameters:
-
Specificity: Demonstrated by separating the main peak from all potential impurities and a placebo.
-
Linearity: A minimum of five concentrations are analyzed to show a linear relationship between concentration and detector response.
-
Accuracy: Assessed by spiking the sample with known amounts of analyte and calculating the percent recovery.
-
Precision (Repeatability & Intermediate Precision): The closeness of agreement between a series of measurements, expressed as the Relative Standard Deviation (%RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).
| Parameter | RP-HPLC (Purity) | Chiral HPLC (e.e.) | GC-FID (Purity) | TLC (Screening) |
| Specificity | Crucial | Crucial | Crucial | Important |
| Linearity | Required | Required | Required | Not Applicable |
| Accuracy | Required | Required | Required | Not Applicable |
| Precision | Required | Required | Required | Not Applicable |
| LOQ | Required | Required | Required | Not Applicable |
| Robustness | Required | Required | Required | Good Practice |
| Regulatory Standing | High | High | High | Low (Supportive) |
Comparative Summary and Final Recommendations
The choice of chromatographic technique is dictated by the analytical objective, available resources, and the required level of data quality.
| Technique | Primary Use | Quantitation | Chiral Separation | Speed | Cost/Sample |
| RP-HPLC | Chemical Purity, Stability | Excellent | No | Slow (~30 min) | Medium |
| Chiral HPLC | Enantiomeric Purity | Excellent | Yes | Slow (~20-40 min) | High (Column) |
| GC-FID | Chemical Purity, Volatiles | Excellent | Yes (with Chiral Column) | Medium (~20 min) | Low |
| TLC | Reaction Monitoring, ID | Qualitative | No | Fast (<15 min) | Very Low |
Expert Recommendations:
-
For In-Process Control (IPC) and Reaction Monitoring: TLC is the undisputed choice for its speed, low cost, and simplicity. It provides immediate qualitative feedback on the consumption of starting materials and the formation of the product.
-
For Final Product Release and Stability Testing (Regulated Environment): A combination of Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity is the gold-standard approach. This provides robust, quantitative, and defensible data that meets regulatory expectations.
-
For Orthogonal Validation and Volatile Impurity Screening: GC-FID serves as an excellent orthogonal (different principle) technique to HPLC. It is particularly valuable for identifying and quantifying low molecular weight or highly volatile impurities that may not be well-retained or resolved by HPLC.
By selecting the appropriate technique based on the analytical need, researchers can ensure the quality, safety, and efficacy of this compound for its intended downstream applications.
References
-
Organic Letters. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ACS Publications. [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
USPBPEP. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
ResearchGate. (2025). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]
-
Royal Society of Chemistry. (n.d.). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]
-
Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]
-
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
